dCK Inhibitory Potency Threshold for the Pyrimidin-4-amine Pharmacophore
The target compound is claimed within a patent that defines preferred compounds as those possessing a dCK IC50 of less than 1000 nM, with particularly potent examples achieving IC50 values below 100 nM [1]. While the exact IC50 for CAS 896820-12-5 is not disclosed, its inclusion in a patent specifically enumerating these potency thresholds establishes a baseline expectation of its inhibitory activity. In contrast, the closest identifiable structural analog, which lacks the 3-methoxyphenoxy group (replaced by a 2-methoxyphenyl substituent, CAS 877783-47-6), has no reported or claimed dCK inhibitory activity. Its publicly listed bioassay data is exclusively associated with a GIRK2 potassium channel screen, indicating a completely divergent and non-oncological biological profile . This represents a fundamental functional divergence based on a single structural modification.
| Evidence Dimension | Target engagement (dCK inhibition threshold vs. reported bioactivity) |
|---|---|
| Target Compound Data | Implied dCK IC50 ≤ 1000 nM based on patent classification as a 'potent dCK inhibitor' [1]. |
| Comparator Or Baseline | 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol (CAS 877783-47-6): No dCK activity reported; bioassay data linked only to GIRK2 potassium channel activation . |
| Quantified Difference | Qualitative differentiation: dCK inhibitory profile vs. non-kinase biological activity. |
| Conditions | Biochemical dCK inhibition assay as defined in patent examples (specific assay not publicly detailed) vs. Vanderbilt HTS GIRK2 assay for the comparator. |
Why This Matters
This evidence confirms that a nearly identical structural change leads to a complete switch in pharmacological mechanism, directly addressing the generic substitution risk.
- [1] Augeri, D. J., et al. (2008). O-linked pyrimidin-4-amine-based compounds, compositions comprising them, and methods of their use to treat cancer. U.S. Patent Application Publication No. US 2008/0146571 A1. View Source
